Sorbitan monopalmitate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Food Science and Technology:

- Emulsifier: SMP acts as an emulsifier, helping to stabilize emulsions by reducing the interfacial tension between oil and water phases. This is crucial in various food products like mayonnaise, salad dressings, and ice cream [].

- Crystallization Modifier: SMP can modify the crystallization behavior of fats and oils. In studies, it has been shown to influence the crystal size, shape, and stability of mango butter, potentially improving its texture and shelf life [].

Pharmaceutical and Cosmetic Science:

- Excipient: SMP finds application as an excipient in various pharmaceutical and cosmetic formulations. Its emulsifying and solubilizing properties aid in the dispersion and stabilization of hydrophobic drugs and ingredients [].

- Topical Drug Delivery: Studies explore the use of SMP in developing topical drug delivery systems. By forming organogels with oils, it can provide a controlled release of drugs for topical applications [].

Material Science:

- Nanoparticle Synthesis: SMP can be used as a stabilizer in the synthesis of nanoparticles. Its ability to interact with both water and oil phases makes it suitable for creating stable nanoparticle dispersions in different media [].

- Biocompatible Materials: Research investigates the use of SMP in the development of biocompatible materials for various applications. Its non-toxic nature and ability to form self-assembled structures make it a potential candidate for drug delivery and tissue engineering [].

Environmental Science:

Sorbitan monopalmitate is a nonionic surfactant and emulsifier derived from the esterification of sorbitan with palmitic acid. It is classified as a lipophilic compound, meaning it has an affinity for fats and oils, making it particularly useful in various formulations. Sorbitan monopalmitate is insoluble in water, which allows it to stabilize oil-in-water emulsions effectively. This compound plays a crucial role in modifying the crystallization of fats and is commonly utilized in cosmetic, pharmaceutical, and food applications .

The primary reaction involved in the formation of sorbitan monopalmitate is esterification, where sorbitan reacts with palmitic acid under specific conditions. The process typically involves:

- Esterification Reaction: Sorbitan (derived from sorbitol) is reacted with palmitic acid in the presence of a base catalyst at elevated temperatures (around 190°C to 215°C) to form the ester .

- Saponification: When sorbitan monopalmitate interacts with alkaline substances (like lye), it can undergo saponification, producing glycerol and sodium palmitate as byproducts .

Sorbitan monopalmitate exhibits low toxicity and is metabolized into sorbitol and palmitic acid without significant side effects when consumed in moderate amounts (up to 25 mg/kg body weight) . Its lipophilic nature allows it to function effectively as an emulsifier, enhancing the stability of formulations while also providing moisture-binding properties. Additionally, it has been noted for its antioxidant activity, particularly in reducing the rate of autoxidation in various oils .

Sorbitan monopalmitate can be synthesized through several methods:

- Direct Esterification: This involves heating sorbitan with palmitic acid in the presence of a base catalyst. The reaction conditions are carefully controlled to optimize yield and minimize color formation .

- Dehydration of Sorbitol: Sorbitol undergoes dehydration to form sorbitan, which is then esterified with palmitic acid .

- Use of Ethylene Oxide: For certain derivatives like polysorbate 40, ethylene oxide may be introduced post-esterification to enhance solubility and emulsifying properties .

Sorbitan monopalmitate has diverse applications across various industries:

- Cosmetics: Used as an emulsifier in creams, lotions, and serums to stabilize oil-in-water formulations.

- Food Industry: Acts as an emulsifying agent in processed foods to maintain texture and prevent separation .

- Pharmaceuticals: Employed in ointments and creams for its stabilizing properties.

- Industrial Uses: Functions as a surfactant in textile chemicals and polymerization catalysts for synthetic rubbers .

Sorbitan monopalmitate belongs to a broader class of sorbitan esters that share similar functionalities but differ in their fatty acid chains. Here are some comparable compounds:

| Compound Name | Composition | Unique Features |

|---|---|---|

| Sorbitan monostearate | Ester of sorbitan and stearic acid | Primarily used for water-in-oil emulsions |

| Sorbitan monooleate | Ester of sorbitan and oleic acid | Known for its fluidity; used in food applications |

| Sorbitan monolaurate | Ester of sorbitan and lauric acid | Effective for stabilizing creams and lotions |

| Polysorbate 20 | Ethoxylated derivative of sorbitan | Water-soluble; widely used in food and cosmetics |

| Polysorbate 80 | Ethoxylated derivative of sorbitan | High solubilizing capacity; used extensively in pharmaceuticals |

Sorbitan monopalmitate's unique lipophilic characteristics make it particularly effective for specific applications where water solubility is not desired, setting it apart from its more hydrophilic counterparts such as polysorbates .

Molecular Architecture and Formula Analysis

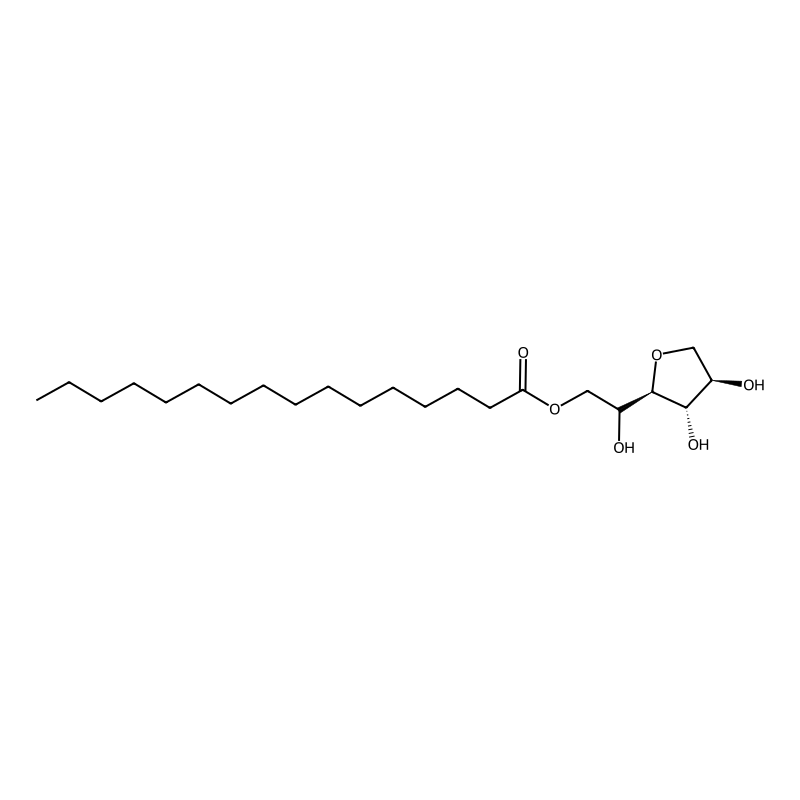

Sorbitan monopalmitate represents a complex molecular architecture characterized by the combination of a sorbitan polyol head group and a palmitic acid fatty acid tail [1]. The compound possesses the molecular formula C₂₂H₄₂O₆, with a precise molecular weight of 402.57 grams per mole [3] [7]. The exact mass has been determined through advanced analytical techniques to be 402.298126 atomic mass units, providing exceptional precision for analytical identification purposes [24].

The molecular structure features a distinctive amphiphilic architecture, wherein the hydrophilic sorbitan moiety serves as the polar head group while the hexadecanoate (palmitic acid) chain constitutes the hydrophobic tail [2]. This structural arrangement is fundamental to the compound's surfactant properties, enabling it to function as an effective emulsifying agent [5].

Table 1: Molecular Properties and Identifiers of Sorbitan Monopalmitate

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₄₂O₆ |

| Molecular Weight (g/mol) | 402.57 |

| Exact Mass (g/mol) | 402.298126 |

| CAS Number | 26266-57-9 |

| IUPAC Name | [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate |

| InChI Key | IYFATESGLOUGBX-YVNJGZBMSA-N |

| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

| EC Number | 247-568-8 |

| Physical State (Room Temperature) | Solid waxy flakes |

| Color | Light cream to tan-colored |

| Melting Point (°C) | 46-47 |

| HLB Value | 6.7 |

The International Union of Pure and Applied Chemistry nomenclature designates this compound as [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate [1] [4]. This systematic name reflects the complex stereochemical arrangement within the molecule, incorporating specific configurational descriptors that define the three-dimensional spatial arrangement of atoms [7].

The sorbitan ring system exhibits a tetrahydrofuran-like structure with multiple hydroxyl substituents, specifically featuring hydroxyl groups at the 3 and 4 positions of the oxolan ring [1]. The palmitic acid component is esterified to the primary alcohol position, creating a stable ester linkage that defines the compound's fundamental chemical identity [2] [5].

Isomeric Distribution and Configurational Studies

The stereochemical complexity of sorbitan monopalmitate arises from the presence of multiple chiral centers within the sorbitan ring system [1]. The compound contains four distinct stereocenters, each contributing to the overall three-dimensional molecular architecture and influencing the compound's physical and chemical properties [4] [7].

The primary stereochemical features include the (2R) configuration at the carbon atom bearing the esterified ethyl chain, while the sorbitan ring itself displays (2R,3R,4S) stereochemistry [1]. This specific configurational arrangement is derived from the parent sorbitol molecule through dehydration processes that occur during synthesis [2].

Table 2: Stereochemical Configuration Data for Sorbitan Monopalmitate

| Stereocenter Position | Configuration | IUPAC Designation | Contribution to Overall Chirality |

|---|---|---|---|

| C-2 of sorbitan ring | R | (2R) | Primary stereocenter |

| C-3 of sorbitan ring | R | (3R) | Secondary stereocenter |

| C-4 of sorbitan ring | S | (4S) | Secondary stereocenter |

| C-1' of attached ethyl chain | R | (1'R) | Primary stereocenter |

Commercial preparations of sorbitan monopalmitate typically exist as mixtures of partial esters, reflecting the complexity of the synthetic process and the presence of various anhydride forms of sorbitol [2] [5]. These preparations may contain mono- and dianhydrides of sorbitan esterified with palmitic acid, contributing to the heterogeneous nature of commercial products .

The isomeric distribution in commercial sorbitan monopalmitate preparations results from the esterification process, which can occur at different hydroxyl positions within the sorbitan molecule [2]. While the predominant isomer features esterification at the primary alcohol position, minor amounts of secondary ester isomers may be present, influencing the overall performance characteristics of the material [5].

Structural Relationship to Parent Compounds

Sorbitan monopalmitate derives its structural foundation from two distinct parent compounds: sorbitol and palmitic acid [2] [5]. The relationship to these precursor molecules is fundamental to understanding both the synthetic pathway and the resulting molecular properties of the final ester compound [6].

Sorbitol, also known as D-glucitol, serves as the polyol component and provides the hydrophilic character essential for the compound's emulsifying properties [2]. During the synthesis of sorbitan monopalmitate, sorbitol undergoes controlled dehydration to form sorbitan, which retains multiple hydroxyl groups while developing the characteristic cyclic structure [5] [6].

The palmitic acid component contributes the lipophilic character necessary for effective surfactant function [2]. Palmitic acid, systematically known as hexadecanoic acid, is a saturated fatty acid containing sixteen carbon atoms in a linear chain configuration [20]. This fatty acid is naturally occurring and represents one of the most abundant saturated fatty acids in biological systems [22].

The esterification reaction between the sorbitan polyol and palmitic acid creates a covalent bond that links these structurally distinct components into a unified amphiphilic molecule [2] [5]. This chemical transformation preserves key structural elements from both parent compounds while generating entirely new properties characteristic of nonionic surfactants [6].

The retention of multiple hydroxyl groups from the sorbitol precursor ensures that sorbitan monopalmitate maintains significant hydrophilic character [2]. Simultaneously, the incorporation of the sixteen-carbon palmitic acid chain provides the necessary hydrophobic character for effective interfacial activity [5] [6].

Comparative Molecular Analysis with Related Sorbitan Esters

The sorbitan ester family encompasses a series of structurally related compounds that differ primarily in the nature of their fatty acid components [17] [18]. These differences in fatty acid structure result in significant variations in molecular weight, physical properties, and functional characteristics across the series [21].

Table 3: Comparative Molecular Analysis of Sorbitan Esters

| Sorbitan Ester | Molecular Formula | Molecular Weight (g/mol) | Fatty Acid Component | HLB Value | Physical State | Emulsion Type |

|---|---|---|---|---|---|---|

| Sorbitan Monolaurate (Span 20) | C₁₈H₃₄O₆ | 346.46 | Lauric acid (C12:0) | 8.6 | Yellow viscous liquid | W/O |

| Sorbitan Monopalmitate (Span 40) | C₂₂H₄₂O₆ | 402.57 | Palmitic acid (C16:0) | 6.7 | Solid waxy flakes | W/O |

| Sorbitan Monostearate (Span 60) | C₂₄H₄₆O₆ | 430.62 | Stearic acid (C18:0) | 4.7 | Pale yellow granular solid | W/O |

| Sorbitan Monooleate (Span 80) | C₂₄H₄₄O₆ | 428.59 | Oleic acid (C18:1) | 4.3 | Amber viscous liquid | W/O |

The molecular weight progression within the sorbitan ester series directly correlates with the chain length of the incorporated fatty acid [12] [13] [16]. Sorbitan monolaurate, containing the twelve-carbon lauric acid, exhibits the lowest molecular weight at 346.46 grams per mole [11] [14]. In contrast, sorbitan monostearate, incorporating the eighteen-carbon stearic acid, demonstrates the highest molecular weight at 430.62 grams per mole [12] [15].

The hydrophilic-lipophilic balance values show a systematic decrease as fatty acid chain length increases [17] [18]. Sorbitan monolaurate exhibits the highest hydrophilic-lipophilic balance value of 8.6, while sorbitan monooleate displays the lowest value of 4.3 [13] [16]. Sorbitan monopalmitate occupies an intermediate position with a hydrophilic-lipophilic balance value of 6.7 [6] [23].

Physical state variations among sorbitan esters reflect the influence of fatty acid chain length and saturation on intermolecular interactions [12] [13] [16]. The shorter-chain sorbitan monolaurate exists as a viscous liquid, while intermediate-chain sorbitan monopalmitate appears as solid waxy flakes [11] [6]. The longer-chain sorbitan monostearate forms granular solids, except for sorbitan monooleate, which remains liquid due to the presence of an unsaturated bond in the oleic acid component [15] [16].

Physical Description

Light cream to tan-coloured beads or flakes or a hard, waxy solid with a slight characteristic odou

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 131 of 177 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 46 of 177 companies with hazard statement code(s):;

H315 (89.13%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (89.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Food Additives -> EMULSIFIER; -> JECFA Functional Classes

Cosmetics -> Emulsifying

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Utilities

All Other Basic Organic Chemical Manufacturing

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

Sorbitan, monohexadecanoate: ACTIVE